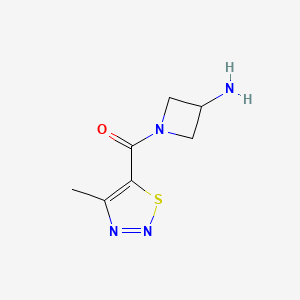![molecular formula C10H11BrF3NO B1466682 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine CAS No. 1250558-42-9](/img/structure/B1466682.png)
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
Übersicht
Beschreibung
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is an organic compound characterized by the presence of bromine, trifluoroethoxy, and phenyl groups attached to an ethylamine backbone
Vorbereitungsmethoden
The synthesis of 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-bromo-2-(2,2,2-trifluoroethoxy)benzene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The ethylamine group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine can be compared with similar compounds such as:
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks the ethylamine group, making it less versatile in certain reactions.
Eigenschaften
IUPAC Name |
1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZEQLNFOYULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)

![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)



![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)


![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)
